molecular formula C26H26N6O2S B2633171 N-(2-(6-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide CAS No. 872994-56-4

N-(2-(6-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide

Cat. No. B2633171
CAS RN: 872994-56-4
M. Wt: 486.59
InChI Key: ZBTCDAOKRCZOBY-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several distinct functional groups, including a dihydroquinoline, a triazolopyridazine, and a benzamide group. These groups are common in many pharmaceuticals and could suggest a potential use in medicinal chemistry .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple heterocyclic rings and functional groups. The dihydroquinoline and triazolopyridazine rings would contribute to the rigidity of the molecule, while the thioether and benzamide groups could participate in various intermolecular interactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple polar groups could increase its solubility in polar solvents, and the complex ring system could affect its melting point and stability .

Scientific Research Applications

Heterocyclic Compound Synthesis and Characterization

Heterocyclic compounds, including triazole, thiadiazole, and quinazoline derivatives, have been extensively synthesized and characterized. These compounds are developed through reactions involving cyclization of various substituted derivatives, indicating a rich field of synthetic chemistry aiming at creating molecules with potential biological activities. For example, the synthesis and characterization of mono- and bicyclic heterocyclic derivatives containing 1,2,4-triazole and 1,3,4-thiadiazole rings demonstrate the chemical diversity achievable through specific synthetic routes (El‐Sayed et al., 2008).

Antiproliferative and Biological Activities

Compounds with triazolo and pyridazine moieties have been investigated for their antiproliferative activities, particularly against endothelial and tumor cells. This suggests a potential avenue for research into anticancer applications, as modifications to the heterocyclic core structure can impact the biological activity significantly (Ilić et al., 2011).

Antimicrobial and Bioactive Compounds

The development of new antimicrobial agents is a critical area of research, with heterocyclic compounds again playing a pivotal role. The synthesis of derivatives bearing triazole, thiadiazole, and quinazoline rings has shown promising antimicrobial activities, highlighting their potential as novel therapeutic agents (Bektaş et al., 2007).

Analgesic and Antioxidant Properties

Explorations into the analgesic and antioxidant capabilities of heterocyclic compounds further exemplify the wide-ranging applications of these molecules. Their capacity to modulate oxidative stress and pain underscores the importance of structural variations in achieving desired physiological effects (Saad et al., 2011).

Mechanism of Action

    Target of action

    The compound contains a tetrahydroquinoline moiety , which is a structural feature found in many biologically active molecules. Tetrahydroquinolines are known to interact with various biological targets, including enzymes, receptors, and ion channels, depending on their specific structural features and modifications.

    Biochemical pathways

    The compound also contains a triazolo[4,3-b]pyridazine moiety , which is a type of azole. Azoles are often involved in pathways related to cell signaling, metabolism, and other cellular processes.

Future Directions

The future research directions would depend on the intended use of the compound. If it shows promise as a pharmaceutical, further studies could focus on optimizing its synthesis, investigating its mechanism of action, and assessing its safety and efficacy in preclinical and clinical trials .

properties

IUPAC Name

N-[2-[6-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N6O2S/c1-18-8-10-20(11-9-18)26(34)27-15-14-23-29-28-22-12-13-24(30-32(22)23)35-17-25(33)31-16-4-6-19-5-2-3-7-21(19)31/h2-3,5,7-13H,4,6,14-17H2,1H3,(H,27,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBTCDAOKRCZOBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NCCC2=NN=C3N2N=C(C=C3)SCC(=O)N4CCCC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(6-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide

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